Cas no 60907-90-6 (1-(2,3-Dimethylphenyl)ethanol)

1-(2,3-Dimethylphenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-Dimethylphenyl)ethanol
- Benzenemethanol, a,2,3-trimethyl-
- Benzenemethanol, α,2,3-trimethyl-
- Benzenemethanol, ar,ar,alpha-trimethyl-
- 1-(2,3-Dimethylbenzene)-1-ethanol
- 1-?(2,?3-?Dimethylphenyl)?ethanol
- alpha,2,3-Trimethylbenzenemethanol
- 1-(2,3-dimethylphenyl)ethan-1-ol
- SCHEMBL2011051
- DTXSID90969117
- AKOS011841225
- EN300-370938
- G15759
- 60907-90-6
- CS-0247644
- Benzenemethanol, -alpha-,2,3-trimethyl- (9CI)
- 54166-49-3
- ar,ar,alpha-Trimethylbenzenemethanol
-
- MDL: MFCD11520997
- インチ: InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3
- InChIKey: WJDKWRSEFKVTIE-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)C(=CC=C1)C(C)O
計算された属性
- せいみつぶんしりょう: 150.104465066g/mol
- どういたいしつりょう: 150.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(2,3-Dimethylphenyl)ethanol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
1-(2,3-Dimethylphenyl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370938-0.05g |
1-(2,3-dimethylphenyl)ethan-1-ol |
60907-90-6 | 90% | 0.05g |
$128.0 | 2023-03-02 | |
TRC | D480808-1g |
1-(2,3-Dimethylphenyl)ethanol |
60907-90-6 | 1g |
$ 481.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D331598-5g |
1-(2,3-Dimethylbenzene)-1-ethanol |
60907-90-6 | 95% | 5g |
$980 | 2024-08-03 | |
Enamine | EN300-370938-1.0g |
1-(2,3-dimethylphenyl)ethan-1-ol |
60907-90-6 | 90% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-370938-10.0g |
1-(2,3-dimethylphenyl)ethan-1-ol |
60907-90-6 | 90% | 10.0g |
$1853.0 | 2023-03-02 | |
A2B Chem LLC | AG64764-50mg |
Benzenemethanol, -alpha-,2,3-trimethyl- (9CI) |
60907-90-6 | 90% | 50mg |
$170.00 | 2024-04-19 | |
A2B Chem LLC | AG64764-5g |
Benzenemethanol, -alpha-,2,3-trimethyl- (9CI) |
60907-90-6 | 90% | 5g |
$1225.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318314-50mg |
1-(2,3-Dimethylphenyl)ethanol |
60907-90-6 | 95+% | 50mg |
¥2764.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318314-250mg |
1-(2,3-Dimethylphenyl)ethanol |
60907-90-6 | 95+% | 250mg |
¥6383.00 | 2024-05-07 | |
Ambeed | A446473-5g |
1-(2,3-Dimethylphenyl)ethanol |
60907-90-6 | 95% | 5g |
$3089.0 | 2024-05-31 |
1-(2,3-Dimethylphenyl)ethanol 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
1-(2,3-Dimethylphenyl)ethanolに関する追加情報
Recent Advances in the Study of 1-(2,3-Dimethylphenyl)ethanol (CAS: 60907-90-6) in Chemical Biology and Pharmaceutical Research
1-(2,3-Dimethylphenyl)ethanol (CAS: 60907-90-6) is a chiral aromatic alcohol that has garnered significant attention in recent years due to its potential applications in pharmaceutical synthesis and chemical biology. This compound serves as a key intermediate in the production of various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Recent studies have focused on optimizing its synthesis, exploring its biological activities, and investigating its role in drug development.
One of the most notable advancements in the synthesis of 1-(2,3-Dimethylphenyl)ethanol involves the use of asymmetric hydrogenation techniques. Researchers have developed highly efficient catalytic systems, such as chiral ruthenium complexes, to achieve enantioselective reduction of the corresponding ketone precursor. These methods not only improve the yield and enantiomeric purity of the product but also align with the growing demand for sustainable and green chemistry practices in pharmaceutical manufacturing.
In addition to its synthetic utility, 1-(2,3-Dimethylphenyl)ethanol has been investigated for its potential biological activities. Preliminary in vitro studies suggest that this compound exhibits moderate anti-inflammatory and analgesic properties, possibly due to its structural similarity to known NSAIDs like ibuprofen and naproxen. Further research is underway to elucidate its mechanism of action and evaluate its efficacy in animal models of inflammation and pain.
The pharmacokinetic profile of 1-(2,3-Dimethylphenyl)ethanol has also been a subject of recent investigation. Studies using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have provided insights into its metabolic pathways and bioavailability. These findings are critical for understanding how the compound behaves in vivo and for guiding the design of future derivatives with improved therapeutic properties.
Another promising area of research involves the incorporation of 1-(2,3-Dimethylphenyl)ethanol into more complex molecular architectures. For example, it has been used as a building block in the synthesis of novel drug candidates targeting G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. The versatility of this compound makes it a valuable tool for medicinal chemists seeking to develop new treatments for a wide range of diseases.
Despite these advancements, challenges remain in the large-scale production and clinical application of 1-(2,3-Dimethylphenyl)ethanol. Issues such as cost-effective synthesis, scalability, and potential toxicity need to be addressed through further research. Collaborative efforts between academia and industry will be essential to overcome these hurdles and fully realize the potential of this compound in drug development.
In conclusion, 1-(2,3-Dimethylphenyl)ethanol (CAS: 60907-90-6) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its synthetic utility, biological activities, and potential therapeutic applications. Continued exploration of this molecule is expected to yield valuable insights and contribute to the development of new and improved pharmaceutical agents.
60907-90-6 (1-(2,3-Dimethylphenyl)ethanol) 関連製品
- 767-90-8((2-Ethylphenyl)methanol)
- 7287-82-3(1-(2-Methylphenyl)ethanol)
- 32917-52-5(1-(2,5-Dimethylphenyl)ethanol)
- 5472-13-9(2-Methylbenzhydrol)
- 5379-19-1(1-(2,4-dimethylphenyl)ethan-1-ol)
- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 929390-61-4(4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)



